Absence of Public Pharmacological Activity Data for the 3-Aminomethyl Regioisomer vs. the 5-Aminomethyl Analog
A comprehensive search of primary literature, patents, PubChem, ChEMBL, and BindingDB reveals no quantitative pharmacological activity (IC50, Ki, EC50, or functional assay data) for 1-(3-(aminomethyl)pyridin-2-yl)pyrrolidin-3-ol [1]. In contrast, the positional isomer 1-(5-(aminomethyl)pyridin-2-yl)pyrrolidin-3-ol (CAS 1220036-39-4) has been described in patent contexts as a potential scaffold for receptor ligands and inhibitors, though specific quantitative values remain undisclosed in public sources . This creates a critical evidence gap: any claim of superiority or functional differentiation between these two regioisomers is currently unsupported by quantitative data in peer-reviewed literature or authoritative databases [1].
| Evidence Dimension | Availability of Quantitative Pharmacological Data |
|---|---|
| Target Compound Data | No quantitative data available (IC50, Ki, etc.) across major databases (PubChem, ChEMBL, BindingDB) as of May 2026. |
| Comparator Or Baseline | 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: No public quantitative data available, but mentioned in patent literature as a research scaffold. |
| Quantified Difference | Not calculable – both compounds lack public quantitative pharmacological data. |
| Conditions | In silico cross-database survey (PubChem, ChEMBL, BindingDB, PubMed, Google Patents) |
Why This Matters
Procurement decisions cannot be based on comparative functional superiority; selection must be guided by synthetic accessibility, purity, or project-specific SAR exploration requirements.
- [1] PubChem. (n.d.). Search results for 870066-90-3 and 1220036-39-4. National Library of Medicine. Retrieved May 7, 2026. View Source
